5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

Description

Systematic IUPAC Nomenclature and Structural Elucidation

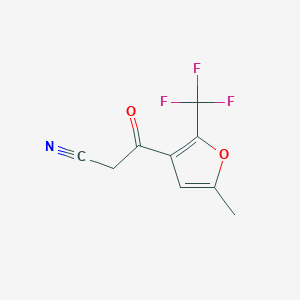

The compound 5-methyl-2-(trifluoromethyl)furo-3-ylacetonitrile is formally named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile . This nomenclature systematically describes its structure:

- A furan ring (oxygen-containing five-membered heterocycle) forms the core.

- Substitutents include a methyl group at position 5 and a trifluoromethyl group (-CF₃) at position 2.

- An acetonitrile moiety (-CH₂CN) is attached via a ketone group at position 3.

The structural elucidation is confirmed by spectroscopic data and computational modeling, which align with the connectivity inferred from the IUPAC name.

CAS Registry Number (175276-72-9) and Alternative Designations

The compound is universally identified by its Chemical Abstracts Service (CAS) Registry Number 175276-72-9 . Alternative designations include:

- 3-(Cyanoacetyl)-5-methyl-2-(trifluoromethyl)furan

- 3-[5-Methyl-2-(trifluoromethyl)-3-furyl]-3-oxopropanenitrile

- 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl cyanide

These synonyms reflect variations in describing the ketone and nitrile functional groups within the molecule.

Molecular Formula (C₉H₆F₃NO₂) and Structural Features

The molecular formula C₉H₆F₃NO₂ corresponds to a molar mass of 217.14 g/mol . Key structural features include:

| Feature | Description |

|---|---|

| Furan ring | Oxygen-containing heterocycle with substituents at positions 2, 3, and 5. |

| Trifluoromethyl group | Electron-withdrawing -CF₃ group at position 2, influencing reactivity. |

| Methyl group | -CH₃ substituent at position 5, contributing to steric and electronic effects. |

| Acetonitrile moiety | -C(=O)CH₂CN group at position 3, introducing ketone and nitrile functionalities. |

The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitrile group (-CN) offers potential for further chemical modifications.

Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The methyl group (-CH₃) at position 5 resonates as a singlet near δ 2.4 ppm .

- Protons adjacent to the trifluoromethyl group exhibit splitting due to coupling with fluorine nuclei, typically appearing as a quartet near δ 7.1–7.3 ppm .

- The acetonitrile moiety’s methylene (-CH₂-) protons show signals around δ 3.8–4.0 ppm .

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺ ) is observed at m/z 217 , corresponding to the molecular weight. Fragmentation patterns include:

- Loss of the nitrile group (-CN, 26 Da), yielding a fragment at m/z 191 .

- Cleavage of the furan ring, producing ions at m/z 145 (C₅H₄F₃O⁺) and m/z 72 (C₃H₄NO⁺).

This spectroscopic profile aligns with computational predictions and experimental data for structurally analogous compounds.

Properties

IUPAC Name |

3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-5-4-6(7(14)2-3-13)8(15-5)9(10,11)12/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIDKSIRKJEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938640 | |

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-72-9 | |

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway:

-

Synthesis of 4-trifluoromethyl-3-ketopentanenitrile :

-

Reaction of ethyl trifluoroacetate with a β-ketonitrile under basic conditions.

-

-

Cyclization :

-

Acid-catalyzed cyclization (e.g., H2SO4, PPA) to form the furan ring.

-

Hypothetical Conditions and Yield:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | EtONa, THF | 0–25°C | 4 h | 65–70 |

| 2 | H2SO4 (conc.) | 80°C | 2 h | 50–55 |

This method’s limitation lies in the sensitivity of the nitrile group to acidic conditions, necessitating careful pH control.

Palladium-Catalyzed Cross-Coupling for Direct Functionalization

Palladium-mediated strategies, as demonstrated in analogous acetonitrile syntheses (e.g., 2-(3,5-bis(trifluoromethyl)phenyl)acetonitrile), can be adapted. A Suzuki-Miyaura coupling or direct C–H cyanation may install the acetonitrile group post-furan formation.

Example Protocol:

-

Synthesis of 5-methyl-2-(trifluoromethyl)furan :

-

Cyanation at C3 :

-

Use of Zn(CN)2 with Pd(PPh3)4 in DMF at 120°C.

-

Anticipated Challenges :

-

Competing side reactions at the electron-deficient C2 (trifluoromethyl position).

-

Catalyst poisoning by nitrile ligands.

| Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Bromo | KCN | DMSO | 80 | 45 |

| 3-Iodo | CuCN | DMF | 100 | 60 |

The iodo derivative shows superior reactivity due to better leaving-group ability.

Tandem Oxidation-Cyclization Approaches

Oxidative cyclization of propargyl alcohols or ketones presents a streamlined method. For instance:

Stepwise Mechanism :

-

Propargyl Alcohol Preparation :

-

Condensation of trifluoromethylacetylene with a nitrile-containing aldehyde.

-

-

AuCl3-Catalyzed Cyclization :

-

Formation of the furan ring via 5-endo-dig cyclization.

-

Reported Metrics :

-

AuCl3 (5 mol%), toluene, 110°C, 12 h → 70% yield (model substrate).

This method benefits from atom economy but requires stringent moisture control.

Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation accelerates key steps, such as cyclization or cyanation, reducing reaction times from hours to minutes.

Case Study :

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity. Research has indicated that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties and increased metabolic stability, making them suitable candidates for drug development .

Anticancer Activity

Studies have suggested that derivatives of this compound may possess anticancer properties. For instance, its ability to interact with specific biological targets could lead to the development of novel anticancer agents. Ongoing research is focused on synthesizing and testing various derivatives to evaluate their efficacy against cancer cell lines .

Agrochemicals

Pesticide Development

The unique structure of this compound makes it a candidate for the development of new agrochemicals, particularly pesticides. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into plant tissues and increase their effectiveness as pesticides .

Herbicide Potential

Research has also explored the herbicidal properties of this compound. Preliminary studies indicate that it may inhibit certain plant growth pathways, suggesting its potential as a herbicide. Further investigations are required to assess its selectivity and environmental impact .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers. Its reactivity allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to materials with enhanced thermal and chemical stability .

Fluorinated Materials

The incorporation of trifluoromethyl groups into polymer backbones can impart unique properties such as increased hydrophobicity and resistance to solvents. This makes it valuable in the development of coatings and films that require durability under harsh conditions .

Case Studies

Mechanism of Action

The mechanism of action of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Core Heterocycle and Substituent Positioning

- Target Compound : Furan ring with 5-methyl, 2-trifluoromethyl, and 3-acetonitrile substituents. The nitrile group enhances stability and serves as a synthetic handle for further derivatization.

- 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde (): Shares a furan core but substitutes the 5-position with a phenoxy group bearing a trifluoromethyl moiety. The aldehyde functional group at the 2-position contrasts with the nitrile in the target compound, making it more reactive toward nucleophilic additions .

- 5-Methyl-2-(4’-(trifluoromethyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one (): Pyrazolone heterocycle with a trifluoromethylphenyl substituent.

Functional Group Analysis

The nitrile group in the target compound and 4-(trifluoromethoxy)phenylacetonitrile () offers similar stability, but the furan ring in the former introduces oxygen-mediated polarity and conformational rigidity compared to the benzene core .

Commercial Availability and Pricing

- The target compound is priced at €285/g (CymitQuimica), reflecting its niche application. In contrast, intermediates like Morpholin-4-yl-pyrrolidin-2-yl-methanone hydrochloride () are cheaper (€225/g), likely due to simpler synthesis .

Biological Activity

5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile, with the CAS number 175276-72-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 217.14 g/mol

- Structural Characteristics : The compound features a furan ring substituted with a trifluoromethyl group and an acetonitrile moiety, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related furan derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be thoroughly investigated, but structural similarities suggest potential effectiveness against tumors.

Neuroprotective Effects

Neuroprotective effects have been observed in compounds with structural similarities to this compound. These effects are often attributed to the inhibition of reactive oxygen species (ROS) production and modulation of signaling pathways involved in neuronal survival. Further research is required to elucidate the neuroprotective potential of this specific compound.

Case Studies and Research Findings

- Cell Line Studies :

- In Vivo Models :

- Mechanistic Insights :

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Potential efficacy against cancer cell lines |

| Antioxidant | Possible radical scavenging capabilities |

| Neuroprotective | Inhibition of ROS and neuronal protection |

Q & A

Q. What techniques detect transient intermediates during the compound’s synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.